Acetamidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to almost white powder or crystalline substance that is highly soluble in water . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Acetamidine Hydrobromide primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action . In the case of this compound, it is likely that it interacts with its target protein to induce changes in the bacterium’s function.
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The interaction of this compound with its target protein could potentially affect the pathways involving these organic acids.
Pharmacokinetics
It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
Based on its primary target, it can be inferred that the compound may have antimicrobial effects, particularly against pseudomonas aeruginosa
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundIt is known that factors such as ph, temperature, and light can affect the persistence of similar compounds in the environment . Therefore, these factors could potentially influence the action of this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamidine Hydrobromide can be synthesized through several methods. One common method involves the reaction of acetonitrile with hydrogen bromide in the presence of an alcohol, followed by the addition of ammonia to form the intermediate iminoether, which is then converted to this compound . Another method involves the reaction of acetonitrile with cobalt or nickel nitrates and oximes to produce acetamidinium nitrate, which can be further converted to this compound .
Industrial Production Methods
The industrial production of this compound typically follows the Pinner method, which involves the reaction of acetonitrile with an alcohol and hydrogen bromide, followed by the addition of ammonia . This method is convenient for both laboratory and industrial use due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen bromide, ammonia, and various metal nitrates . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving this compound include imidazoles, pyrimidines, and triazines, which are further used for biochemically active compounds and energetic materials .
Scientific Research Applications
Acetamidine Hydrobromide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetamidine hydrobromide include:
Acetamidine Chloride: Another salt of acetamidine, which is commonly used in similar applications.
Acetamidine Acetate: A salt of acetamidine that is used in the synthesis of various nitrogen-containing compounds.
Acetamidine Sulfate: Another salt of acetamidine with similar applications.
Uniqueness
This compound is unique due to its specific reactivity and solubility properties, which make it suitable for certain chemical reactions and applications that other salts of acetamidine may not be as effective for .
Properties
IUPAC Name |
ethanimidamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJKVUQGXKYWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040352-82-6 |
Source
|
Record name | Acetamidine Hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.